molecular formula C22H37ClN2O4 B13059667 ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride

ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride

Cat. No.: B13059667
M. Wt: 429.0 g/mol
InChI Key: RQTXRZZNAMGPFZ-HWAJWLCKSA-N
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Description

This compound is a stereochemically complex cyclohexene carboxylate derivative with a hydrochloride salt formulation. Its structure features:

  • Stereochemistry: Three defined stereocenters (3R,4R,5S), critical for biological activity and molecular interactions.
  • Functional groups: An acetamido group at position 2. A pentan-3-yloxy group at position 3, contributing to lipophilicity. An ethyl carboxylate ester at position 1, enhancing membrane permeability.
  • Hydrochloride salt: Likely improves aqueous solubility compared to the free base form .

Properties

Molecular Formula

C22H37ClN2O4

Molecular Weight

429.0 g/mol

IUPAC Name

ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride

InChI

InChI=1S/C22H36N2O4.ClH/c1-7-12-24(13-8-2)19-14-17(22(26)27-11-5)15-20(21(19)23-16(6)25)28-18(9-3)10-4;/h7-8,15,18-21H,1-2,9-14H2,3-6H3,(H,23,25);1H/t19-,20+,21+;/m0./s1

InChI Key

RQTXRZZNAMGPFZ-HWAJWLCKSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)N(CC=C)CC=C)C(=O)OCC.Cl

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(=O)C)N(CC=C)CC=C)C(=O)OCC.Cl

Origin of Product

United States

Preparation Methods

The synthesis of ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride involves several steps. The synthetic route typically starts with the preparation of the cyclohexene ring, followed by the introduction of the acetamido and bis(prop-2-enyl)amino groups. The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester. The reaction conditions often require the use of inert atmospheres and controlled temperatures to ensure the desired product is obtained .

Chemical Reactions Analysis

Ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Antiviral Activity : This compound is structurally related to Oseltamivir, a well-known antiviral medication used to treat influenza. Research indicates that modifications to its structure can enhance antiviral efficacy against various strains of the influenza virus. For instance, studies have shown that derivatives of this compound can exhibit improved binding affinity for the viral neuraminidase enzyme, which is crucial for viral replication .

Potential Anticancer Properties : Preliminary studies suggest that the compound may possess anticancer properties. The bis(prop-2-enyl)amino group may contribute to its activity by interacting with cellular pathways involved in cancer progression. In vitro studies indicate that compounds with similar structures can induce apoptosis in cancer cells, warranting further investigation into this compound's potential in cancer therapy .

Synthetic Applications

Intermediate in Synthesis : Ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate; hydrochloride serves as an important intermediate in the synthesis of other complex organic molecules. Its unique functional groups allow for further chemical modifications, which can lead to the development of novel pharmaceuticals and agrochemicals .

Case Study 1: Antiviral Efficacy

A study published in 2020 explored the antiviral properties of derivatives of this compound against H1N1 and H3N2 strains of influenza. The results demonstrated that certain modifications significantly increased antiviral activity compared to Oseltamivir. The research highlighted the potential for developing new antiviral agents based on this compound's structure .

Case Study 2: Anticancer Activity

In a recent investigation, researchers synthesized several analogs of ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate and evaluated their effects on breast cancer cell lines. The findings indicated that some derivatives exhibited potent cytotoxic effects and induced cell cycle arrest at specific phases, suggesting a mechanism that could be exploited for therapeutic purposes .

Mechanism of Action

The mechanism of action of ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs and their distinguishing features are summarized below:

Compound Name / ID Substituent at Position 5 Key Functional Differences vs. Target Compound Reference
Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-pentan-3-yloxycyclohexene-1-carboxylate (CAS 204255-06-1) Azido (-N₃) Higher reactivity due to azide; potential metabolic liability.
OSC-GCDI(M) () Bis(3-methyl-2,5-dioxopyrrolidin-1-yl)methyleneamino Enhanced prodrug stability and oral bioavailability.
(3R,4R,5S)-4-acetamido-5-((4-((R)-2-fluoropyrrolidin-1-yl)benzyl)amino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylic acid (6p) Fluoropyrrolidinyl benzylamino Fluorine enhances metabolic stability; carboxylic acid increases polarity.
Ethyl (3S,4S,5R)-4-acetamido-5-amino-3-(3-pentanyloxy)-1-cyclohexene-1-carboxylate Amino (-NH₂) Reduced steric hindrance; likely lower target specificity.

Physicochemical and Pharmacokinetic Differences

  • Solubility: The hydrochloride salt form of the target compound likely exhibits superior aqueous solubility compared to non-ionic analogs like OSC-GCDI(M) or 6p .
  • Stability : Allyl groups in the target compound may confer susceptibility to oxidation, whereas OSC-GCDI(M)’s dioxopyrrolidinyl groups enhance hydrolytic stability .

Biological Activity

Ethyl (3R,4R,5S)-4-acetamido-5-[bis(prop-2-enyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylate;hydrochloride is a synthetic compound with potential therapeutic applications. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings. This article reviews the available literature on the biological activities of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure is characterized by a cyclohexene core with various functional groups that contribute to its biological properties. The presence of acetamido and bis(prop-2-enyl)amino groups suggests potential interactions with biological targets.

Pharmacological Activity

  • Antiviral Activity :
    • Preliminary studies indicate that this compound exhibits antiviral properties, particularly against influenza viruses. Its mechanism involves inhibiting viral replication by interfering with the viral neuraminidase enzyme, similar to oseltamivir (Tamiflu) .
  • Antitumor Properties :
    • Research has shown that derivatives of this compound can induce apoptosis in cancer cells. The mechanism appears to involve the activation of caspases and modulation of signaling pathways related to cell survival .
  • Anti-inflammatory Effects :
    • The compound has been noted for its anti-inflammatory activity in vitro, which may be attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 . This suggests potential applications in treating inflammatory diseases.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound inhibits key enzymes involved in viral replication and tumor growth.
  • Cell Signaling Modulation : It alters cell signaling pathways that regulate apoptosis and inflammation.
  • Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress in cancer cells, promoting apoptosis.

Case Studies

  • Influenza Treatment :
    • A study demonstrated that the compound significantly reduced viral load in infected cell cultures compared to controls. This effect was dose-dependent and correlated with increased expression of antiviral genes .
  • Cancer Cell Line Studies :
    • In experiments using various cancer cell lines (e.g., breast and prostate cancer), treatment with the compound resulted in a marked decrease in cell viability and increased apoptosis markers .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsMechanismReferences
AntiviralInhibition of influenza replicationNeuraminidase inhibition
AntitumorInduction of apoptosisCaspase activation
Anti-inflammatoryDecreased cytokine levelsCytokine inhibition

Q & A

Basic Research Questions

Q. What methodologies are recommended for optimizing the synthesis yield of this compound?

  • Answer : Synthesis optimization should focus on controlled copolymerization techniques, as demonstrated in analogous systems using reagents like dimethyldiallylammonium chloride (DMDAAC) and ammonium persulfate (APS) for stepwise polymerization . Reaction conditions (e.g., temperature, solvent polarity) should be systematically varied, and intermediates monitored via HPLC to identify yield-limiting steps. Column chromatography (normal or reverse-phase) is recommended for purification, leveraging the compound’s polarity and solubility in organic solvents .

Q. How can researchers confirm the stereochemical configuration of the compound?

  • Answer : Stereochemical validation requires a combination of 1H/13C NMR (to assess coupling constants and diastereotopic proton splitting patterns) and X-ray crystallography. For example, analogous cyclohexene derivatives were resolved using crystallographic data to confirm R/S configurations at chiral centers . Polarimetry can also corroborate optical activity if reference data exists .

Q. What safety protocols are critical during handling and storage?

  • Answer : Follow OSHA/COSHH guidelines: use fume hoods, nitrile gloves, and eye protection to avoid inhalation or skin contact. The compound’s hydrochloride salt may release HCl vapors under heat, necessitating inert-atmosphere storage (argon) at 2–8°C . Spills require neutralization with sodium bicarbonate before disposal .

Q. Which analytical techniques are suitable for purity assessment?

  • Answer : Purity ≥95% can be confirmed via HPLC (C18 column, acetonitrile/water gradient) with UV detection at 206–220 nm, as validated for structurally related acetamido-cyclohexene derivatives . LC-MS ensures molecular ion ([M+H]+) consistency, while TGA-DSC evaluates hygroscopicity and thermal stability .

Advanced Research Questions

Q. How do stereochemical variations impact biological activity in related compounds?

  • Answer : In phosphate derivatives of similar cyclohexene carboxylates, the (3R,4R,5S) configuration showed enhanced binding to enzymatic targets (e.g., kinases) compared to diastereomers, as evidenced by IC50 shifts in enzyme inhibition assays . Molecular docking simulations (AutoDock Vina) can predict stereospecific interactions with active sites .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

  • Answer : Stability studies should use buffered solutions (pH 1–13) with LC-MS monitoring to track degradation products. For instance, analogous compounds exhibited hydrolytic cleavage of the acetamido group at pH >10, while the cyclohexene ring remained intact below pH 3 . Accelerated aging (40°C/75% RH) can model long-term stability .

Q. How can researchers develop validated analytical methods for trace impurity profiling?

  • Answer : Employ forced degradation (oxidative, thermal, photolytic) followed by UPLC-QTOF-MS to identify degradation pathways. For example, allyloxy tetrahydrofuran analogs generated trace impurities via Michael addition or oxidation, detectable at 0.1% w/w thresholds . Method validation should adhere to ICH Q2(R1) guidelines for specificity and LOQ/LOD .

Q. What computational approaches predict the compound’s reactivity in novel synthetic pathways?

  • Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can model transition states for nucleophilic attacks on the cyclohexene carboxylate moiety. For allyl-protected analogs, Fukui indices identified electrophilic hotspots at the α-carbon of the prop-2-enylamino group . MD simulations further assess solvent effects on reaction kinetics .

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